6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine
CAS No.: 503146-04-1
Cat. No.: VC14658292
Molecular Formula: C15H15F3N4
Molecular Weight: 308.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503146-04-1 |
|---|---|
| Molecular Formula | C15H15F3N4 |
| Molecular Weight | 308.30 g/mol |
| IUPAC Name | 4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2 |
| Standard InChI Key | VTMMOHDLEATFQT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Introduction
Chemical and Physical Properties
Structural Characteristics
6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine exhibits a planar pyrimidine core with substituents that influence its electronic and steric properties. The trifluoromethyl group at the 4-position is electron-withdrawing, reducing electron density at the pyrimidine ring and facilitating nucleophilic substitution reactions. The piperazinyl group at the 2-position introduces a basic nitrogen, enabling salt formation and enhancing water solubility under acidic conditions. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
| Molecular Formula | C₁₅H₁₅F₃N₄ |
| Molecular Weight | 308.30 g/mol |
| Topological Polar Surface Area | 60.5 Ų |
| Canonical SMILES | C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
The compound’s crystalline structure and melting point remain uncharacterized in available literature, though its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane is well-documented.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons (δ 7.2–8.5 ppm in ¹H NMR). Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 308.1, consistent with its molecular weight.
Synthesis and Optimization
Conventional Synthetic Routes
The most widely reported synthesis involves nucleophilic aromatic substitution between 2-chloro-4-(trifluoromethyl)pyrimidine and phenylpiperazine in the presence of a base such as potassium carbonate (K₂CO₃). This reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding the target compound in 60–75% purity.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from 12 hours to 30 minutes while improving yields to 85–90%. This method minimizes side reactions such as hydrolysis of the trifluoromethyl group, which is prone to degradation under prolonged heating.
Biological Activities and Mechanisms
EP2 Receptor Modulation
Structural analogs of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine, such as trisubstituted pyrimidines with morpholine substituents, have demonstrated allosteric modulation of the EP2 receptor, a G protein-coupled receptor (GPCR) involved in neuroprotection and inflammation . In vitro studies using C6 glioma cells transfected with human EP2 receptors revealed that pyrimidine derivatives enhance PGE₂-induced cAMP production by 4–5 fold at 20 μM concentrations, suggesting a positive allosteric mechanism . For example, CID2992168, a morpholine-substituted pyrimidine, shifted the PGE₂ EC₅₀ from 1.2 nM to 0.3 nM, indicating potentiation of receptor activity .
Neuroprotective and Anti-Inflammatory Effects
In LPS-stimulated microglia models, pyrimidine derivatives reduced nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production by 40–60% at 10 μM, implicating NF-κB pathway inhibition . These effects correlate with reduced neuronal apoptosis in ischemic stroke models, though specific data for this compound remain unpublished .
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure allows for targeted modifications:
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Piperazine Substitution: Replacing piperazine with piperidine (e.g., 2-piperidinyl-4-(trifluoromethyl)pyrimidine) reduces polarity, enhancing blood-brain barrier penetration.
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Trifluoromethyl Positioning: Moving the -CF₃ group to the 5-position decreases EP2 receptor affinity by 3-fold, underscoring the importance of the 4-substituent .
Preclinical Development Challenges
Despite promising in vitro data, progression to clinical trials is hindered by:
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Cytotoxicity Concerns: At concentrations >50 μM, some analogs exhibit mitochondrial toxicity, as evidenced by ATP depletion in CellTiter-Glo assays .
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Metabolic Stability: Hepatic microsome studies show rapid N-dealkylation of the piperazine ring, necessitating prodrug strategies.
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Biological Activity |
|---|---|---|
| CID2992168 | 4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine | EP2 potentiation (EC₅₀ shift: 4.2-fold) |
| 2-Piperidinyl-4-(trifluoromethyl)pyrimidine | Piperidine instead of piperazine | Enhanced BBB permeability |
| CID2340325 | 2-Methyl-N-(2-piperidin-1-ylphenyl)benzamide | EP2/EP4 dual modulation |
These analogs highlight the role of the piperazine/piperidine moiety in dictating receptor selectivity and pharmacokinetics .
Future Directions
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or conjugation to monoclonal antibodies could mitigate metabolic instability while improving tissue-specific delivery.
Dual-Action Therapeutics
Combining EP2 modulation with cyclooxygenase-2 (COX-2) inhibition may synergistically reduce neuroinflammation in Alzheimer’s disease models .
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